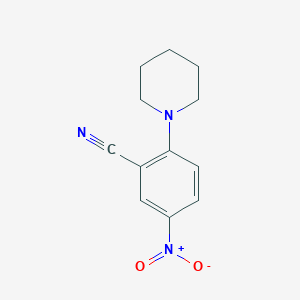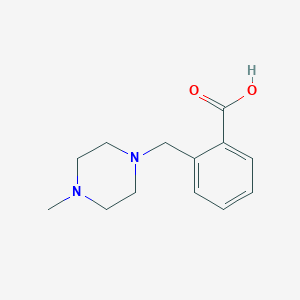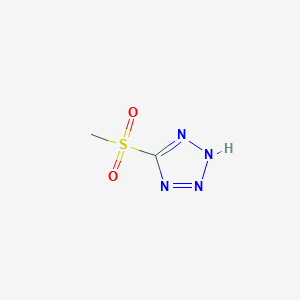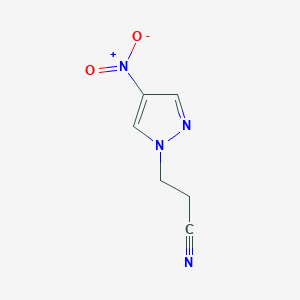
5-Nitro-2-(piperidin-1-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of analogues related to 5-Nitro-2-(piperidin-1-yl)benzonitrile has been explored in several studies. One approach involved the modification of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a lead compound in anti-tuberculosis drug discovery. Modifications included the replacement of the benzyl group with carbamate and urea functional groups, introduction of a nitrogen atom into the aromatic ring, and expansion to a bicyclic tetrahydroisoquinoline moiety, which resulted in increased bioavailability and anti-tuberculosis activity . Another study reported the synthesis of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one oximes, which were characterized by various spectral studies and showed the existence of syn and anti isomers . Additionally, a novel diastereoselective synthesis of polysubstituted 2-piperidinones was achieved through a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate, resulting in compounds with up to four stereocenters .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various techniques. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Conformational studies of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one oximes were performed using NMR spectra and DFT calculations, which helped to determine the favored conformations of syn and anti isomers .
Chemical Reactions Analysis
The reactivity of nitro-substituted compounds in the presence of piperidine has been explored. For example, the kinetics of reactions of 2-methoxy-3-nitro-5-X-thiophenes with piperidine were studied, showing that the reactions were catalyzed by piperidine and followed a third-order rate law . In another study, the regiocontrol of nitrile oxide cycloadditions to allyl alcohols was achieved, leading to the synthesis of 4-substituted and 4,4-disubstituted 5-hydroxymethyl-2-isoxazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of functional groups. The introduction of nitro, sulfonyl, and other substituents can significantly affect properties such as solubility, stability, and reactivity. For instance, the modifications made to the lead anti-tuberculosis compound aimed to improve its bioavailability, which is a critical physical property for drug efficacy . The conformational preferences of the synthesized N-nitroso oximes also have implications for their chemical properties and potential biological activities .
Scientific Research Applications
Structural Characterization in Drug Synthesis
- Antituberculosis Drug Candidates : Research on structural characterization of side products in the synthesis of new anti-tuberculosis drug candidates identified compounds with potential therapeutic applications. This includes the analysis of compounds like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, indicating the importance of structural analysis in drug development (Eckhardt et al., 2020).
Synthesis of Heterocyclic Compounds
- Enaminonitriles in Heterocyclic Synthesis : A study demonstrated the use of enaminonitriles for synthesizing 1,3-diaryl-4-aminopyrazole derivatives, highlighting the role of piperidine in generating these compounds with potential pharmaceutical applications (Medrasi et al., 2013).
Corrosion Inhibition
- Piperine Derivatives as Corrosion Inhibitors : Investigation into the effectiveness of piperidine derivatives in corrosion inhibition on iron surfaces revealed their potential in materials science. This study underscores the significance of molecular interactions in designing efficient corrosion inhibitors (Belghiti et al., 2018).
Crystal Structure Analysis
- X-ray Crystallography for Drug Development : The crystal structure of compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol has been analyzed, providing insights into the molecular geometry that can influence drug efficacy and stability (Prasad et al., 2008).
Theoretical Studies and Simulation
- Quantum Chemical Studies on Corrosion Inhibition : Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, have been conducted on piperidine derivatives to predict their efficiency as corrosion inhibitors, demonstrating the intersection of computational chemistry and materials science (Kaya et al., 2016).
Anti-inflammatory Potential
- Synthesis of Chromene Derivatives : Research into the synthesis and evaluation of novel benzothiazole clubbed chromene derivatives for their anti-inflammatory potential illustrates the application of piperidine derivatives in medicinal chemistry (Gandhi et al., 2018).
properties
IUPAC Name |
5-nitro-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKJSKHZCXGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406582 | |
| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(piperidin-1-yl)benzonitrile | |
CAS RN |
32188-75-3 | |
| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)



![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)


![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)
